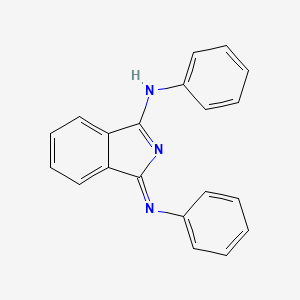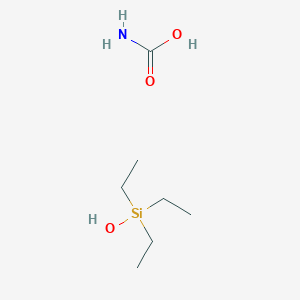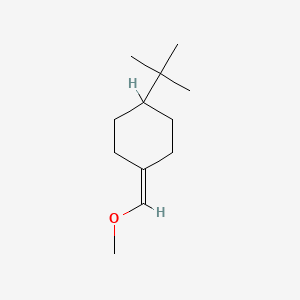
1,3-Bis(phenylimino)isoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(phenylimino)isoindoline is an organic compound characterized by an isoindoline core with two phenylimino groups attached at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(phenylimino)isoindoline can be synthesized through the reaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . This method involves the condensation of the aromatic primary amine with the anhydride, leading to the formation of the isoindoline scaffold. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(phenylimino)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The phenylimino groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted isoindoline derivatives.
Scientific Research Applications
1,3-Bis(phenylimino)isoindoline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(phenylimino)isoindoline involves its interaction with molecular targets through its imine groups. These groups can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline core but with carbonyl groups instead of imine groups.
Phthalimide: Contains a similar isoindoline structure but with imide functionality.
Uniqueness
1,3-Bis(phenylimino)isoindoline is unique due to its dual phenylimino groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the formation of metal complexes and as a building block in organic synthesis.
Properties
CAS No. |
57500-24-0 |
|---|---|
Molecular Formula |
C20H15N3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-phenyl-3-phenyliminoisoindol-1-amine |
InChI |
InChI=1S/C20H15N3/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)20(23-19)22-16-11-5-2-6-12-16/h1-14H,(H,21,22,23) |
InChI Key |
QNNJXJQMWWOELA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C3)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane](/img/structure/B14610414.png)






![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)




